molecular formula C17H14N2O4S B608143 IT-901

IT-901

Cat. No.: B608143
M. Wt: 342.4 g/mol
InChI Key: JHOPCCOYRKEHQU-UHFFFAOYSA-N
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Description

IT-901 is an orally active and potent inhibitor of the NF-κB subunit c-Rel. Its chemical structure is that of a bioactive naphthalenethiobarbiturate derivative. Notably, this compound has demonstrated potential for human lymphoid tumors and may ameliorate graft-versus-host disease (GVHD) .

Scientific Research Applications

IT-901 has garnered interest in various scientific fields:

    Cancer Research: Its potential for human lymphoid tumors makes it relevant in oncology research.

    Immunology: Given its impact on NF-κB signaling, this compound may influence immune responses and autoimmune diseases.

    Transplant Medicine: Its potential in ameliorating GVHD is significant for transplant patients.

Mechanism of Action

As mentioned earlier, this compound acts as an inhibitor of the NF-κB subunit c-Rel. NF-κB is a protein complex that controls transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and more.

Safety and Hazards

While specific safety and hazard information for this compound is not available, general precautions for handling chemicals should be followed. This includes avoiding ingestion, inhalation, or contact with skin and eyes .

Preparation Methods

Synthetic Routes: Unfortunately, specific synthetic routes for IT-901 are not widely documented in the available literature. it is synthesized through chemical processes involving naphthalene and thiobarbituric acid derivatives.

Industrial Production Methods: As of now, there are no established industrial-scale production methods for this compound. Research and development in this area are ongoing.

Chemical Reactions Analysis

Reactivity: IT-901 interacts with the NF-κB pathway, specifically targeting the c-Rel subunit. It inhibits c-Rel DNA binding with an IC50 of 3 μM and NF-κB DNA binding with an IC50 of 0.1 μM .

Common Reagents and Conditions: The exact reagents and conditions used in the synthesis of this compound remain proprietary. its bioactivity suggests involvement of nucleophilic substitution reactions and possibly oxidative processes.

Major Products: this compound primarily inhibits the activity of c-Rel, which plays a crucial role in immune responses and inflammation. By disrupting c-Rel’s DNA binding, this compound may modulate downstream gene expression.

Comparison with Similar Compounds

While IT-901’s uniqueness lies in its specific targeting of c-Rel, other NF-κB inhibitors exist. Examples include BAY 11-7082, celastrol, and sulfasalazine.

Properties

IUPAC Name

5-[(2,4-dimethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-22-13-8-14(23-2)11(9-5-3-4-6-10(9)13)7-12-15(20)18-17(24)19-16(12)21/h3-8H,1-2H3,(H2,18,19,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOPCCOYRKEHQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)NC3=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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